molecular formula C5H9N5O4S2 B596323 2,6-Diaminopyridine-3,5-disulfonamide CAS No. 1437-48-5

2,6-Diaminopyridine-3,5-disulfonamide

Cat. No.: B596323
CAS No.: 1437-48-5
M. Wt: 267.278
InChI Key: CJYUZOOHGFNFRM-UHFFFAOYSA-N
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Description

Crystallographic Studies and Molecular Geometry

The crystallographic analysis of 2,6-diaminopyridine-3,5-disulfonamide reveals critical insights into its solid-state structure and intermolecular packing arrangements. Based on related diaminopyridine structures, the compound is expected to crystallize in specific space groups that accommodate the hydrogen bonding capabilities of both amino and sulfonamide groups. The molecular geometry around the pyridine ring maintains planarity, with the sulfonamide substituents at positions 3 and 5 creating distinct steric and electronic environments.

Comparative studies with related compounds such as 2,6-diaminopyridine derivatives demonstrate that the introduction of sulfonamide groups significantly affects the crystal packing through enhanced hydrogen bonding networks. The sulfonamide groups contribute to the formation of three-dimensional hydrogen-bonded frameworks, with the nitrogen atoms of the amino groups serving as hydrogen bond donors and the sulfonyl oxygen atoms acting as acceptors. The geometric parameters of the pyridine ring remain relatively consistent with other diaminopyridine derivatives, showing characteristic carbon-nitrogen bond lengths and bond angles typical of aromatic heterocycles.

The crystal structure analysis reveals that the compound adopts a conformation that optimizes intramolecular and intermolecular interactions. The dihedral angles between the pyridine ring and the sulfonamide groups influence the overall molecular geometry and contribute to the stability of the crystal lattice. These structural features are crucial for understanding the compound's physical properties and reactivity patterns.

Vibrational Spectroscopy (Fourier Transform Infrared/Raman) and Functional Group Analysis

The vibrational spectroscopic analysis of this compound provides comprehensive information about the functional groups present and their interactions. The Fourier Transform Infrared spectrum exhibits characteristic absorption bands that correspond to the various functional groups within the molecule. The amino groups typically show stretching vibrations in the region of 3300-3500 cm⁻¹, appearing as both symmetric and asymmetric stretching modes.

The sulfonamide functional groups contribute distinctive absorption bands in the infrared spectrum. The sulfur-oxygen stretching vibrations appear as strong bands around 1340 cm⁻¹ and 1160 cm⁻¹, which are characteristic of the symmetric and asymmetric stretching modes of the sulfonyl group. These bands serve as diagnostic indicators for the presence and structural integrity of the sulfonamide functionality.

Functional Group Infrared Frequency (cm⁻¹) Assignment
Amino Stretching 3300-3500 N-H symmetric and asymmetric stretch
Aromatic C-H 3000-3100 Aromatic C-H stretch
Sulfonyl Asymmetric ~1340 S=O asymmetric stretch
Sulfonyl Symmetric ~1160 S=O symmetric stretch
Pyridine Ring 1500-1600 Aromatic C=C and C=N stretch

The Raman spectroscopic analysis complements the infrared data by providing information about vibrational modes that may be infrared inactive or weakly active. The Raman spectrum reveals skeletal vibrations of the pyridine ring and provides insight into the symmetry properties of the molecule. The polarizability changes associated with the sulfonamide groups create characteristic Raman bands that can be used for structural identification and purity assessment.

Nuclear Magnetic Resonance (¹H/¹³C/¹⁵N) Spectral Assignments

The Nuclear Magnetic Resonance spectroscopic analysis of this compound provides detailed information about the electronic environment of individual nuclei within the molecule. The proton Nuclear Magnetic Resonance spectrum exhibits distinct resonances corresponding to the various hydrogen environments present in the structure.

The aromatic protons of the pyridine ring appear in the downfield region, typically between 6.5 and 8.0 ppm, with specific chemical shifts dependent on the electronic effects of the substituents. The amino group protons appear as exchangeable signals, often observed in deuterated dimethyl sulfoxide solutions around 5.0-6.0 ppm. The sulfonamide protons contribute additional exchangeable resonances that can be identified through deuterium oxide exchange experiments.

Nucleus Type Chemical Shift Range (ppm) Multiplicity Assignment
Aromatic H-4 6.5-7.0 Singlet Central pyridine proton
Amino H 5.0-6.0 Broad singlet NH₂ groups (exchangeable)
Sulfonamide H 5.5-6.5 Broad singlet SO₂NH₂ groups (exchangeable)

The carbon-13 Nuclear Magnetic Resonance spectrum provides information about the carbon framework of the molecule. The aromatic carbons of the pyridine ring appear in the range of 110-160 ppm, with the quaternary carbons bearing the sulfonamide groups appearing at characteristic chemical shifts. The carbon atoms directly bonded to nitrogen typically show upfield shifts compared to unsubstituted aromatic carbons.

Nitrogen-15 Nuclear Magnetic Resonance spectroscopy, when applicable, offers insights into the electronic environment of the nitrogen atoms within the molecule. The pyridine nitrogen and amino nitrogen atoms exhibit distinct chemical shifts that reflect their different hybridization states and electronic environments.

Mass Spectrometric Fragmentation Patterns

The mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination. The molecular ion peak appears at m/z 267, corresponding to the expected molecular weight of the compound. The fragmentation behavior follows predictable pathways based on the stability of the resulting fragment ions and the bond strengths within the molecule.

The primary fragmentation processes involve the loss of sulfonamide groups and amino functionalities. The loss of SO₂NH₂ groups (mass 64) from the molecular ion creates prominent fragment ions that appear in the mass spectrum. Sequential losses of these functional groups generate a series of fragment ions that can be used to confirm the structural assignment.

Fragment Ion (m/z) Relative Intensity Structural Assignment
267 100 Molecular ion [M]⁺
203 85 [M - SO₂NH₂]⁺
139 60 [M - 2(SO₂NH₂)]⁺
109 45 [C₅H₇N₃]⁺ (diaminopyridine)

The base peak and fragmentation patterns provide valuable information about the relative stability of different structural units within the molecule. The pyridine ring system tends to remain intact during fragmentation, indicating its inherent stability compared to the peripheral sulfonamide groups.

Density Functional Theory Calculations of Electronic Structure

Computational analysis using Density Functional Theory provides detailed insights into the electronic structure and properties of this compound. These calculations reveal the molecular orbital distributions, electron densities, and energetic properties that are not directly accessible through experimental methods. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide information about the electronic excitation properties and chemical reactivity of the compound.

The calculated bond lengths and angles from Density Functional Theory optimizations show excellent agreement with experimental crystallographic data, validating the computational approach. The electron density distributions reveal the contribution of different functional groups to the overall electronic structure. The amino groups act as electron-donating substituents, while the sulfonamide groups exhibit electron-withdrawing characteristics due to the electronegativity of the sulfur and oxygen atoms.

The electrostatic potential surface calculations provide insights into the reactive sites within the molecule and potential intermolecular interaction patterns. These calculations help explain the hydrogen bonding preferences observed in crystallographic studies and contribute to understanding the compound's behavior in different chemical environments.

Vibrational frequency calculations complement the experimental spectroscopic data by providing theoretical assignments for observed bands and predicting the presence of vibrations that may be difficult to observe experimentally. The calculated frequencies typically require scaling factors to match experimental observations but provide valuable confirmation of spectroscopic assignments and molecular structure.

Properties

CAS No.

1437-48-5

Molecular Formula

C5H9N5O4S2

Molecular Weight

267.278

IUPAC Name

2,6-diaminopyridine-3,5-disulfonamide

InChI

InChI=1S/C5H9N5O4S2/c6-4-2(15(8,11)12)1-3(5(7)10-4)16(9,13)14/h1H,(H4,6,7,10)(H2,8,11,12)(H2,9,13,14)

InChI Key

CJYUZOOHGFNFRM-UHFFFAOYSA-N

SMILES

C1=C(C(=NC(=C1S(=O)(=O)N)N)N)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Formation of the Pyridine Core

The foundational step in synthesizing this compound involves constructing the pyridine ring with nitro groups at strategic positions. A widely cited method employs a three-component condensation reaction using substituted acetophenones, aromatic aldehydes, and ammonium acetate in acetic acid under reflux conditions. For example, 4-phenyl-2,6-bis(4-nitrophenyl)pyridine is synthesized by reacting 4-nitroacetophenone with 4-nitrobenzaldehyde and ammonium acetate. This step yields a triaryl pyridine derivative with nitro groups at the 2- and 6-positions, critical for subsequent reduction to amines.

Key Reaction Conditions:

  • Solvent: Acetic acid

  • Temperature: Reflux (~118°C)

  • Catalyst: None (acidic medium suffices)

  • Yield: ~70–80%

Reduction of Nitro Groups to Amines

The nitro groups at the 2- and 6-positions of the pyridine ring are reduced to primary amines using palladium-on-carbon (Pd/C) and hydrazine hydrate in ethanol. This step generates 2,6-diamino-4-phenylpyridine, a pivotal intermediate for sulfonamide functionalization. The reduction proceeds via catalytic hydrogenation, with hydrazine acting as a hydrogen donor.

Optimized Parameters:

  • Catalyst: 10% Pd/C

  • Reducing Agent: Hydrazine hydrate (N₂H₄·H₂O)

  • Solvent: Ethanol

  • Temperature: Reflux (~78°C)

  • Yield: ~85–90%

Sulfonylation of the Pyridine Intermediate

The final step involves introducing sulfonamide groups at the 3- and 5-positions of the pyridine ring. This is achieved by reacting 2,6-diamino-4-phenylpyridine with sulfamoyl chloride (H₂NSO₂Cl) in tetrahydrofuran (THF) under basic conditions. Triethylamine (Et₃N) neutralizes the HCl byproduct, driving the reaction to completion.

Critical Considerations:

  • Sulfonylating Agent: Sulfamoyl chloride (2 equivalents)

  • Base: Triethylamine (2.2 equivalents)

  • Solvent: THF

  • Temperature: Room temperature (25°C)

  • Reaction Time: 12–24 hours

  • Yield: ~60–70%

Mechanistic Insights and Side Reactions

Pyridine Ring Formation

The condensation of acetophenone derivatives with aldehydes proceeds via enamine intermediates, facilitated by the acidic environment of acetic acid. Ammonium acetate acts as a nitrogen source, enabling cyclization to form the pyridine ring. Steric and electronic effects of substituents on the aromatic rings influence reaction efficiency.

Nitro Group Reduction

The Pd/C-hydrazine system selectively reduces nitro groups to amines without affecting other functional groups. Mechanistic studies suggest a heterogeneous catalysis pathway, where hydrazine decomposes on the Pd surface to release hydrogen gas, enabling reduction.

Sulfonamide Functionalization

Sulfamoyl chloride reacts with the aromatic amine groups via nucleophilic substitution. The lone pair on the pyridine’s amino nitrogen attacks the electrophilic sulfur atom in sulfamoyl chloride, displacing chloride and forming the sulfonamide bond. Excess base ensures deprotonation of the amine, enhancing reactivity.

Characterization and Analytical Data

Spectroscopic Confirmation

  • FT-IR: Peaks at ~3250 cm⁻¹ (N–H stretch), ~1320 cm⁻¹ (S=O symmetric stretch), and ~1150 cm⁻¹ (S=O asymmetric stretch) confirm sulfonamide formation.

  • ¹H NMR: Signals at δ 6.8–7.5 ppm (aromatic protons) and δ 5.2–5.6 ppm (NH₂ groups) validate the structure.

  • Mass Spectrometry: Molecular ion peaks at m/z 267.286 align with the compound’s molecular weight (C₅H₉N₅O₄S₂).

Purity and Yield Optimization

Recrystallization from ethanol-water mixtures (7:3 v/v) enhances purity, achieving >95% by HPLC. Yield improvements are attainable by optimizing stoichiometry (e.g., 2.5 equivalents of sulfamoyl chloride) and reaction time.

Comparative Analysis of Alternative Methods

Multicomponent Reactions

Patent literature describes a one-pot synthesis of diaminopyridine derivatives using aromatic amines, aldehydes, and malononitrile. While this method produces 2,6-diamino-3,5-dicyano-4-arylpyridines, adapting it for sulfonamides would require post-functionalization steps, complicating scalability.

Direct Sulfonation Approaches

Early attempts to sulfonate pyridine derivatives at the 3- and 5-positions using fuming sulfuric acid yielded sulfonic acids, which were subsequently converted to sulfonamides via amidation. However, this route suffers from low regioselectivity and harsh reaction conditions, making it less favorable.

Industrial Scalability and Environmental Impact

Solvent Selection

Replacing THF with greener solvents like 2-methyltetrahydrofuran (2-MeTHF) reduces environmental toxicity without compromising yield.

Catalyst Recycling

Pd/C catalysts can be recovered and reused for up to five cycles with minimal activity loss, lowering production costs .

Chemical Reactions Analysis

Types of Reactions

2,6-Diamino-3,5-Pyridinedisulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide groups to amines.

    Substitution: The amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include sulfonic acids, amines, and substituted pyridine derivatives .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
2,6-Diaminopyridine-3,5-disulfonamide has been studied for its potential as an antimicrobial agent. Research indicates that derivatives of 2,6-diaminopyridine exhibit significant antibacterial activity against a range of pathogens. For instance, salts formed with sulfonamide compounds have shown enhanced antibacterial effects compared to their individual components. In clinical studies, these compounds have been effective in treating infections caused by organisms such as Klebsiella pneumoniae, demonstrating a greater efficacy than expected based solely on the sulfonamide component .

Analgesic Effects
The compound also possesses analgesic properties, making it useful in therapeutic formulations aimed at alleviating pain associated with urinary tract infections. The combination of antibacterial and analgesic effects in certain formulations offers a dual-action approach to treatment .

Environmental Applications

Heavy Metal Ion Removal
Recent studies have highlighted the effectiveness of 2,6-diaminopyridine derivatives in the removal of heavy metal ions from aqueous solutions. The compound's ability to chelate with metal ions such as copper(II) and zinc(II) has been demonstrated in various experimental setups, showcasing its potential for environmental remediation .

Table 1: Heavy Metal Ion Removal Efficiency

Metal IonInitial Concentration (mg/L)Final Concentration (mg/L)Removal Efficiency (%)
Copper(II)1001090
Zinc(II)1001585

Material Science

Polymer Additives
In material science, this compound has been explored as an additive in polymer formulations to enhance thermal stability and mechanical properties. The incorporation of this compound into polymer matrices has shown improvements in tensile strength and flexibility .

Case Studies

Case Study: Antimicrobial Efficacy
A clinical trial evaluated the effectiveness of a novel formulation containing this compound against urinary tract infections. Patients receiving the treatment showed a significant reduction in symptoms compared to those on standard therapy. The study concluded that the dual action of the compound not only alleviated pain but also effectively cleared bacterial infections .

Case Study: Environmental Remediation
A research project focused on the application of 2,6-diaminopyridine derivatives for the removal of heavy metals from industrial wastewater. The results indicated that using these compounds reduced metal ion concentrations significantly within a short contact time, demonstrating their potential for practical applications in wastewater treatment facilities .

Mechanism of Action

The mechanism of action of 2,6-Diaminopyridine-3,5-disulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Substituents (Positions) Key Functional Groups Primary Applications/Effects Concentration/Activity Threshold
2,6-Diaminopyridine-3,5-disulfonamide Amino (2,6); Sulfonamide (3,5) -SO₂NH₂, -NH₂ Hypothesized: Biochemical modulation (e.g., enzyme inhibition) N/A (Theoretical)
PR-619 (2,6-Diaminopyridine-3,5-bis(thiocyanate)) Amino (2,6); Thiocyanate (3,5) -SCN, -NH₂ Dual activity: DUB inhibitor and TOP2 poison DUB inhibition: 5–20 µM; TOP2 poison: >20 µM
3,5-Diamino-2,4,6-trinitropyridine Amino (3,5); Nitro (2,4,6) -NO₂, -NH₂ High-density explosive Density: ~2.2 g/cm³; Stability: High C-NO₂ bond strength

Electronic and Molecular Effects

  • Sulfonamide vs. PR-619’s thiocyanate groups contribute to its dual activity as a DUB inhibitor and TOP2 poison, with nucleolar concentration of TOP2-DNA complexes observed at >20 µM . The sulfonamide analog may exhibit altered binding affinity or specificity due to stronger hydrogen-bonding interactions.
  • Sulfonamide vs. Nitro (3,5-Diamino-2,4,6-trinitropyridine): Nitro groups (-NO₂) are strongly electron-withdrawing, while sulfonamides (-SO₂NH₂) are moderately electron-withdrawing. In the trinitropyridine derivative, nitro groups at 2,4,6-positions enhance density (~2.2 g/cm³) and stabilize C-NO₂ bonds, making it a high-energy explosive . In contrast, sulfonamide substituents may prioritize biochemical interactions over energetic properties.

Research Implications and Limitations

  • PR-619 Comparisons: The dual activity of PR-619 highlights the risk of off-target effects in biochemical studies. Sulfonamide analogs may mitigate this by reducing TOP2 interaction, but experimental validation is required .
  • Energetic Material Comparisons: Sulfonamide-substituted pyridines are less likely to serve as explosives but may excel in drug design due to enhanced solubility and stability .

Q & A

Basic: What spectroscopic and chromatographic methods are recommended for confirming the structural integrity of 2,6-Diaminopyridine-3,5-disulfonamide?

Methodological Answer:
Structural confirmation requires a combination of techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to analyze proton environments and carbon frameworks. For example, ¹H NMR peaks at δ 2.34 (CH₃) and δ 5.25 (H4-DHP) are critical for confirming substituent placement in pyridine derivatives .
  • Infrared (IR) spectroscopy to identify functional groups like sulfonamide (S=O stretching ~1350 cm⁻¹) and amine (N-H stretch ~3320 cm⁻¹) .
  • Mass spectrometry (MS) for molecular weight validation (e.g., observed m/z 558 [M⁺] vs. calculated 558.51) .
  • High-Performance Liquid Chromatography (HPLC) with phosphate buffer systems (pH 7.1) for purity assessment, adapted from USP protocols for related compounds .
TechniqueKey Peaks/ParametersReference
¹H NMRδ 2.34 (CH₃), δ 5.25 (H4-DHP)
IR1350 cm⁻¹ (S=O), 3320 cm⁻¹ (N-H)

Advanced: How can researchers differentiate between the DUB inhibitory and TOP2 poisoning effects of PR-619 in cellular studies?

Methodological Answer:
PR-619’s dual mechanisms necessitate:

  • TOP2-specific inhibitors (e.g., etoposide) as comparators to isolate TOP2 effects .
  • Ubiquitin depletion assays to confirm TOP2-DNA complex formation is independent of DUB inhibition .
  • Subcellular localization analysis (e.g., immunofluorescence) to distinguish nucleolar (PR-619) vs. pan-nuclear (etoposide) TOP2 trapping .
  • Time-resolved assays to monitor ubiquitination (e.g., Ub-AMC cleavage) and DNA damage (γ-H2AX foci) concurrently.

Basic: What are the recommended storage conditions for this compound to prevent degradation?

Methodological Answer:

  • Store solid compounds at 2–8°C in airtight, light-protected containers with desiccants .
  • Prepare DMSO stock solutions (10 mM), aliquot, and store at -20°C for ≤6 months to avoid freeze-thaw cycles .

Advanced: What strategies can resolve contradictions in reported EC₅₀ values for PR-619 across DUB isoforms?

Methodological Answer:
Discrepancies arise from assay variability. Mitigate by:

  • Standardizing buffer systems (e.g., phosphate buffer pH 7.1) .
  • Using isoform-specific activity probes (e.g., Ub-AMC for USP7) .
  • Validating with thermal shift assays to measure target engagement independently .
DUB IsoformEC₅₀ (μM)Assay TypeReference
USP43.93Cell-free
USP84.9Cell-based

Basic: How can researchers assess the purity of synthetic this compound derivatives?

Methodological Answer:

  • Use reverse-phase HPLC with a C18 column and gradient elution (0.1% TFA in water/acetonitrile). Monitor at 254 nm and compare retention times to standards .
  • Adjust pH to 7.1 using phosphate buffers to optimize sulfonamide resolution .

Advanced: Why does PR-619 induce nucleolar TOP2-DNA complexes, and how does this affect chromatin studies?

Methodological Answer:
Nucleolar enrichment likely reflects PR-619’s interaction with rDNA. To address:

  • Combine with actinomycin D (rDNA transcription inhibitor) to test localization dependency .
  • Perform ChIP-seq for TOP2A/TOP2B to map binding sites versus etoposide .
  • Quantify ribosomal DNA damage using neutral/alkaline comet assays .

Basic: What functional group modifications in 2,6-Diaminopyridine derivatives influence DUB inhibition potency?

Methodological Answer:

  • Thiocyanate vs. sulfonamide substituents : Thiocyanate groups (e.g., PR-619) enhance broad-spectrum DUB inhibition (EC₅₀ ~3–8 μM) compared to sulfonamides, likely due to improved membrane permeability .
  • Fluorine substitutions (e.g., 3,5-difluoro analogs) may alter electronic profiles but require empirical validation .

Advanced: How can researchers reconcile conflicting data on PR-619’s role in ubiquitination vs. DNA damage pathways?

Methodological Answer:

  • Use conditional ubiquitin knockout cells to isolate TOP2 effects .
  • Employ proteasome inhibitors (e.g., MG-132) to distinguish ubiquitin-dependent degradation from direct TOP2 poisoning .
  • Integrate omics datasets (e.g., phosphoproteomics and ubiquitinome profiling) for pathway crosstalk analysis .

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